Cas no 1516618-91-9 (3-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)

3-Amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol is a brominated benzodioxane derivative featuring both an amino and a hydroxyl functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the bromine substituent enhances its reactivity in cross-coupling reactions, while the amino and hydroxyl groups provide sites for further functionalization. This compound is particularly valuable in the development of bioactive molecules due to its rigid benzodioxane core, which can influence binding affinity and metabolic stability. Its well-defined structure and synthetic utility make it suitable for applications in medicinal chemistry and material science.
3-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol structure
1516618-91-9 structure
Product Name:3-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
CAS No:1516618-91-9
MF:C11H14BrNO3
MW:288.137762546539
CID:6427568
PubChem ID:79138577
Update Time:2025-06-11

3-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
    • 3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol
    • 1,4-Benzodioxin-6-methanol, α-(2-aminoethyl)-8-bromo-2,3-dihydro-
    • CS-0352358
    • AKOS017689614
    • 1516618-91-9
    • EN300-1914697
    • Inchi: 1S/C11H14BrNO3/c12-8-5-7(9(14)1-2-13)6-10-11(8)16-4-3-15-10/h5-6,9,14H,1-4,13H2
    • InChI Key: HLBJIBVYYYRNFF-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(O)CCN)C=C2OCCOC=12

Computed Properties

  • Exact Mass: 287.01571g/mol
  • Monoisotopic Mass: 287.01571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 64.7Ų

Experimental Properties

  • Density: 1.550±0.06 g/cm3(Predicted)
  • Boiling Point: 441.5±45.0 °C(Predicted)
  • pka: 13.73±0.20(Predicted)

3-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol Pricemore >>

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3-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol Related Literature

Additional information on 3-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol

Research Brief on 3-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol (CAS: 1516618-91-9)

In recent years, the compound 3-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol (CAS: 1516618-91-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzodioxin scaffold and bromo-substitution, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.

The synthesis of 3-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol involves a multi-step process that includes the bromination of the benzodioxin core followed by the introduction of the aminopropanol side chain. Recent studies have optimized this synthetic route to improve yield and purity, making it more feasible for large-scale production. The compound's structural features, particularly the bromo-substitution, have been identified as critical for its bioactivity, influencing its binding affinity to target proteins.

Pharmacological evaluations of 3-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol have revealed its potential as a modulator of specific neurotransmitter systems. In vitro studies demonstrate its affinity for serotonin and dopamine receptors, suggesting possible applications in neuropsychiatric disorders such as depression and schizophrenia. Additionally, preliminary in vivo studies in rodent models have shown encouraging results in terms of efficacy and safety, although further toxicological assessments are warranted.

Recent advancements in molecular docking and computational modeling have provided deeper insights into the compound's mechanism of action. These studies highlight the importance of the bromo-substitution in stabilizing interactions with receptor binding sites, thereby enhancing its pharmacological profile. Such findings are instrumental in guiding the design of derivatives with improved selectivity and potency.

Despite these promising developments, challenges remain in the clinical translation of 3-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further research. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the development of this compound into a viable therapeutic agent.

In conclusion, 3-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol represents a compelling candidate for further investigation in the realm of chemical biology and drug discovery. Its unique structural features and promising pharmacological properties underscore its potential to address unmet medical needs. Continued research and development efforts will be crucial in unlocking its full therapeutic potential.

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